molecular formula C9H17NO2 B13828991 1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

Cat. No.: B13828991
M. Wt: 171.24 g/mol
InChI Key: FTNWZAPZTUWBAA-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone is a heterocyclic compound featuring an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone typically involves the reaction of 2-ethyl-4,4-dimethyl-1,3-oxazolidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4-Dimethyl-1,3-oxazolidin-2-one
  • 2-Ethyl-4,5-dimethyl-1,3-oxazole
  • 3,3-Dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea

Comparison: 1-(2-Ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone is unique due to its specific substitution pattern on the oxazolidine ring. This structural uniqueness can lead to different reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO2/c1-5-8-10(7(2)11)9(3,4)6-12-8/h8H,5-6H2,1-4H3

InChI Key

FTNWZAPZTUWBAA-UHFFFAOYSA-N

Canonical SMILES

CCC1N(C(CO1)(C)C)C(=O)C

Origin of Product

United States

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